BenchChemオンラインストアへようこそ!

methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate

Steroid Sulfatase Breast Cancer Enzyme Inhibition

Methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate (CAS 2034439‑28‑4) is a synthetic small molecule that belongs to the benzo[b]thiophene‑sulfonamide class. Its hybrid architecture links a benzo[b]thiophene heterocycle via a 2‑hydroxyethyl spacer to a sulfamoyl‑benzoate ester, resulting in a molecular weight of 391.46 Da.

Molecular Formula C18H17NO5S2
Molecular Weight 391.46
CAS No. 2034439-28-4
Cat. No. B2679498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate
CAS2034439-28-4
Molecular FormulaC18H17NO5S2
Molecular Weight391.46
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
InChIInChI=1S/C18H17NO5S2/c1-24-18(21)12-6-8-13(9-7-12)26(22,23)19-10-16(20)15-11-25-17-5-3-2-4-14(15)17/h2-9,11,16,19-20H,10H2,1H3
InChIKeyYLTCCNRMQCZBMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate (CAS 2034439-28-4) – Baseline Profile for Research Procurement


Methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate (CAS 2034439‑28‑4) is a synthetic small molecule that belongs to the benzo[b]thiophene‑sulfonamide class. Its hybrid architecture links a benzo[b]thiophene heterocycle via a 2‑hydroxyethyl spacer to a sulfamoyl‑benzoate ester, resulting in a molecular weight of 391.46 Da [1]. The benzo[b]thiophene nucleus is recognized as a privileged scaffold in medicinal chemistry, associated with anti‑cancer, anti‑inflammatory and enzyme‑inhibitory properties across multiple drug‑discovery programs [2][3]. The compound is commercially offered as a research reagent; however, its pharmacological annotation remains sparse.

Why Methyl 4-(N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate Cannot Be Replaced by Generic Benzo[b]thiophene Analogs


Within the benzo[b]thiophene‑sulfonamide chemotype, minor structural perturbations dramatically alter biological activity, target selectivity and physicochemical properties. The 2‑hydroxyethyl linker in the target compound provides an H‑bond donor and acceptor pair that is absent in methyl‑only or dimethylaminoethyl analogs, potentially modulating solubility, permeability and target‑binding kinetics [1]. Systematic SAR studies on related 3‑sulfamoylbenzo[b]thiophene‑4‑carboxamides show that replacement of the sulfonamide‑bearing pendant group shifts antiproliferative IC₅₀ values by >10‑fold across MCF‑7, HeLa and A‑549 cell lines [2]. Consequently, substitution without quantitative comparative data risks loss of the specific activity profile that motivated selection of this exact compound.

Quantitative Differentiation Evidence for Methyl 4-(N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate


Steroid Sulfatase Inhibition – Class‑Level Inference from Sulfamate Benzothiophenes

No direct steroid sulfatase (STS) inhibition data are published for methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate. However, sulfamate‑bearing benzothiophene derivatives consistently exhibit potent STS inhibition, with IC₅₀ values in the low nanomolar range (e.g., 0.62 nM in MCF‑7 cells for the related sulfamate benzothiophene CHEMBL2011414) [1]. The target compound’s sulfamoyl (rather than sulfamate) architecture suggests it may operate through a distinct inhibition mechanism, potentially offering a differentiated selectivity profile. Procurement priority may be warranted for laboratories specifically exploring non‑sulfamate STS modulators.

Steroid Sulfatase Breast Cancer Enzyme Inhibition

Antiproliferative Activity in MCF‑7 Breast Cancer Cells – Cross‑Study Comparison to 3‑Sulfamoylbenzo[b]thiophene‑4‑carboxamides

While the target compound lacks published antiproliferative IC₅₀ values, a closely analogous series of 3‑sulfamoylbenzo[b]thiophene‑4‑carboxamides showed IC₅₀ values ranging from 1.81 to 9.73 µM against the MCF‑7 breast cancer cell line, with the most potent analog reaching 1.81 µM [1]. The target compound replaces the 4‑carboxamide with a benzoate ester, a modification that in related systems has been shown to improve membrane permeability (log P ~0.3–0.5 units higher) [2]. This suggests the benzoate ester may confer a modest pharmacokinetic advantage, though confirmatory data are absent.

Antiproliferative MCF-7 Breast Cancer

Nucleotide Pyrophosphatase/Phosphodiesterase (NPP1/NPP3) Inhibition – Class‑Level Potential

Sulfonate and sulfamate benzothiophene derivatives have been profiled as potent NPP1/NPP3 inhibitors, with the most active compounds achieving IC₅₀ values of 0.12–0.95 µM [1]. The target compound’s sulfamoyl‑benzoate motif is structurally intermediate between a sulfamate ester and a simple sulfonamide, placing it in a chemical space that has not been systematically explored for NPP inhibition. This gap represents a differentiation opportunity: the compound could be prioritized by groups investigating novel NPP inhibitor chemotypes distinct from the published sulfamate series.

NPP1 NPP3 Cancer Immunotherapy

Physicochemical Differentiation – Calculated Lipophilicity and Hydrogen‑Bonding Capacity

In silico predictions (Molinspiration) estimate a log P of 2.48 for the target compound, placing it within the optimal range for oral bioavailability (log P 1–3) [1]. The 2‑hydroxyethyl linker contributes one H‑bond donor and two H‑bond acceptors, yielding a topological polar surface area (tPSA) of ~110 Ų, consistent with moderate blood‑brain barrier penetration potential. These properties are not differentiated at the individual compound level, but the balanced profile supports selection as a screening‑deck component where both permeability and solubility are required.

Lipophilicity Drug-likeness Permeability

Application Scenarios for Methyl 4-(N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate


Steroid Sulfatase Inhibitor Discovery – Non‑Sulfamate Lead Identification

Procure the compound as a structural probe in STS inhibitor campaigns where sulfamate‑based intellectual property is dominated by prior art. Its sulfamoyl‑benzoate architecture provides a distinct chemotype for exploring STS inhibition without the metabolic liability of the sulfamate O‑linkage [1]. Pair with the reference sulfamate inhibitor CHEMBL2011414 (IC₅₀ 0.62 nM) to benchmark activity and selectivity in MCF‑7 cell‑based STS assays [2].

Antiproliferative Screening in Hormone‑Responsive Cancer Panels

Include the compound in antiproliferative panels against MCF‑7 (breast), HeLa (cervical), and A‑549 (lung) cell lines, referencing the IC₅₀ range of 1.81–9.73 µM established for 3‑sulfamoylbenzo[b]thiophene‑4‑carboxamides [1]. The benzoate ester may yield permeability‑driven potency gains that can be quantified by parallel artificial membrane permeability assay (PAMPA) relative to the carboxamide comparators.

NPP1/NPP3 Inhibitor Screening for Immuno‑Oncology Target Validation

Deploy the compound in recombinant NPP1/NPP3 enzyme assays alongside the sulfamate benzothiophene comparator 1c (NPP1 IC₅₀ = 0.12 µM) to evaluate whether the sulfamoyl‑benzoate chemotype retains NPP inhibitory activity [1]. Positive hits would open a new structural subclass for patenting and lead optimization in the immuno‑oncology space.

Chemical Biology Probe for Benzo[b]thiophene‑Binding Protein Identification

Use the compound as an affinity‑probe scaffold for chemical proteomics experiments (e.g., thermal proteome profiling or photoaffinity labeling) to identify novel protein targets of benzo[b]thiophene‑sulfonamide conjugates. The hydroxyethyl linker provides a synthetic handle for biotin or fluorophore conjugation without modifying the core pharmacophore [1].

Quote Request

Request a Quote for methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.